n1-(1,3,4-Thiadiazol-2-yl)oxalamide
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Overview
Description
N1-(1,3,4-Thiadiazol-2-yl)oxalamide is a heterocyclic compound with the molecular formula C4H4N4O2S. It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1,3,4-Thiadiazol-2-yl)oxalamide typically involves the reaction of 1,3,4-thiadiazole derivatives with oxalyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N1-(1,3,4-Thiadiazol-2-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted thiadiazole derivatives .
Scientific Research Applications
N1-(1,3,4-Thiadiazol-2-yl)oxalamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and anticonvulsant agent.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-(1,3,4-Thiadiazol-2-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the inhibition or activation of various biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A parent compound with similar biological activities.
1,2,3-Thiadiazole: Another thiadiazole derivative with distinct chemical properties.
1,3,4-Oxadiazole: A structurally related compound with different pharmacological activities.
Uniqueness
N1-(1,3,4-Thiadiazol-2-yl)oxalamide is unique due to its specific substitution pattern and the presence of the oxalamide group. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
92512-77-1 |
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Molecular Formula |
C4H4N4O2S |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
N'-(1,3,4-thiadiazol-2-yl)oxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-2(9)3(10)7-4-8-6-1-11-4/h1H,(H2,5,9)(H,7,8,10) |
InChI Key |
RDENPLLDJWRJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)NC(=O)C(=O)N |
Origin of Product |
United States |
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